Abcb1-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

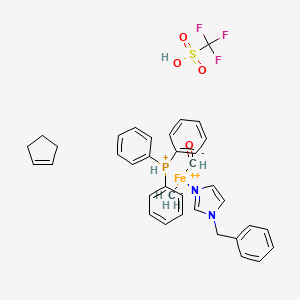

Molecular Formula |

C36H39F3FeN2O4PS+ |

|---|---|

Molecular Weight |

739.6 g/mol |

IUPAC Name |

1-benzylimidazole;carbanide;cyclopentene;iron(2+);methanone;trifluoromethanesulfonic acid;triphenylphosphanium |

InChI |

InChI=1S/C18H15P.C10H10N2.C5H8.CHF3O3S.CHO.CH3.Fe/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-10(5-3-1)8-12-7-6-11-9-12;1-2-4-5-3-1;2-1(3,4)8(5,6)7;1-2;;/h1-15H;1-7,9H,8H2;1-2H,3-5H2;(H,5,6,7);1H;1H3;/q;;;;2*-1;+2/p+1 |

InChI Key |

ZNBGETFYJMSXQJ-UHFFFAOYSA-O |

Canonical SMILES |

[CH3-].[CH-]=O.C1CC=CC1.C1=CC=C(C=C1)CN2C=CN=C2.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)O.[Fe+2] |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Inhibition of P-glycoprotein: A Technical Guide on the Mechanisms of Action of ABCB1 Modulators

Introduction: While a specific P-glycoprotein (P-gp, ABCB1) inhibitor designated "Abcb1-IN-1" is not prominently documented in the current scientific literature, this guide provides an in-depth exploration of the multifaceted mechanisms through which various chemical entities inhibit this critical ATP-binding cassette (ABC) transporter. P-glycoprotein plays a pivotal role in the development of multidrug resistance (MDR) in cancer cells by actively extruding a wide array of chemotherapeutic agents, thereby diminishing their intracellular concentrations and therapeutic efficacy.[1][2][3] Understanding the molecular interactions between inhibitors and P-gp is paramount for the rational design of novel MDR reversal agents. This document, intended for researchers, scientists, and drug development professionals, synthesizes current knowledge on P-gp inhibition, detailing common experimental approaches and presenting quantitative data for well-characterized inhibitors.

The Architecture and Function of P-glycoprotein (ABCB1)

P-glycoprotein is a 170 kDa transmembrane glycoprotein encoded by the ABCB1 gene in humans. It is a member of the MDR/TAP subfamily of ABC transporters.[2] The transporter consists of two homologous halves, each comprising six transmembrane helices and a nucleotide-binding domain (NBD).[4][5] The two NBDs bind and hydrolyze ATP, providing the energy required for the conformational changes that drive substrate efflux.[5][6] P-gp's substrate promiscuity is a hallmark of its function, enabling it to recognize and transport a vast range of structurally diverse hydrophobic and amphipathic compounds.[5]

The transport cycle of P-glycoprotein is a dynamic process involving ATP binding and hydrolysis, which induce significant conformational rearrangements. These changes transition the protein from an inward-facing conformation, with high affinity for substrates from the cytoplasm or inner leaflet of the cell membrane, to an outward-facing conformation that releases the substrate to the extracellular space.

Mechanisms of P-glycoprotein Inhibition

The inhibition of P-glycoprotein's transport function can be achieved through several mechanisms, primarily centered around interference with substrate binding and the ATP hydrolysis cycle.

Competitive Inhibition: Many P-gp inhibitors act as competitive substrates, vying with chemotherapeutic drugs for binding to the transporter's large and flexible drug-binding pocket.[7] These inhibitors typically have a high affinity for P-gp but are often transported poorly themselves. By occupying the binding site, they prevent the efflux of co-administered cytotoxic drugs.

Modulation of ATPase Activity: The interaction of inhibitors with P-glycoprotein often has a complex effect on its ATPase activity. At low concentrations, some compounds can stimulate ATP hydrolysis, while at higher concentrations, they inhibit it.[3][7] This biphasic effect suggests the presence of multiple, allosterically linked binding sites or a complex interplay between substrate binding and the conformational changes required for ATP hydrolysis. For instance, low concentrations of CBT-1® have been shown to stimulate P-gp-mediated ATP hydrolysis.[7] Similarly, a novel monothiazole derivative, compound 28, also stimulated the basal ATP hydrolysis of P-gp in a concentration-dependent manner.[3]

Allosteric Modulation: Some inhibitors may bind to sites distinct from the primary substrate-binding pocket, inducing conformational changes that either prevent substrate binding or uncouple ATP hydrolysis from the transport process. This allosteric modulation can effectively lock the transporter in a conformation that is incompetent for drug efflux.

Quantitative Analysis of P-glycoprotein Inhibitors

The potency and efficacy of P-glycoprotein inhibitors are quantified using various biochemical and cell-based assays. The following table summarizes key data for several well-characterized P-gp inhibitors.

| Inhibitor | IC50 (IAAP Labeling) | EC50 (ATPase Stimulation) | Reversal of Drug Resistance | Cell Lines | Reference |

| CBT-1® | 0.14 µM | < 1 µM (stimulation) | Completely reversed resistance to vinblastine, paclitaxel, and depsipeptide at 1 µM | SW620 Ad20 | [7] |

| Compound 28 | 0.75 µM | 0.027 µM | Reduced paclitaxel resistance at 3 µM | SW620/Ad300, HEK/ABCB1 | [3] |

| Cyclosporine A | Not specified | Not specified | Significantly decreased paclitaxel resistance at 3 µM | HEK/ABCB1 | [3] |

| Tariquidar | Not specified | Inhibited ATPase activity in native membranes (IC50 in 10-40 nM range) | Potent P-gp inhibitor | Not specified | [1][8] |

| Verapamil | Not specified | Not specified | Less potent than CBT-1® | Not specified | [1] |

| Valspodar | Not specified | Not specified | Approximately equivalent potency to CBT-1® | Not specified | [1] |

Experimental Protocols for Characterizing P-glycoprotein Inhibitors

A multi-pronged experimental approach is necessary to fully elucidate the mechanism of action of a potential P-gp inhibitor.

1. Inhibition of Substrate Efflux:

-

Methodology: This is often the initial screening assay to identify potential P-gp inhibitors. P-gp-overexpressing cells are pre-loaded with a fluorescent P-gp substrate, such as Rhodamine 123 or Calcein-AM. The cells are then incubated with the test compound, and the retention of the fluorescent substrate is measured over time using flow cytometry or fluorescence microscopy. An increase in intracellular fluorescence indicates inhibition of P-gp-mediated efflux.[1][7]

-

Rationale: This assay directly assesses the functional consequence of P-gp inhibition – the restoration of intracellular substrate accumulation.

2. Competitive Binding Assays:

-

Methodology: To determine if an inhibitor binds to the P-gp drug-binding site, a competitive binding assay using a radiolabeled photoaffinity analog of a P-gp substrate, such as [¹²⁵I]-iodoarylazidoprazosin (IAAP), is employed. P-gp-rich membrane vesicles are incubated with [¹²⁵I]-IAAP and varying concentrations of the test inhibitor. Upon UV irradiation, the IAAP covalently crosslinks to the P-gp binding site. The amount of incorporated radioactivity is then quantified by autoradiography following SDS-PAGE. A decrease in radioactivity indicates that the test compound competes with IAAP for the same binding site.[3][7]

-

Rationale: This assay provides direct evidence of binding to the substrate-binding pocket and allows for the determination of the inhibitor's binding affinity (IC50).

3. ATPase Activity Assays:

-

Methodology: The effect of a test compound on the ATP hydrolysis activity of P-gp is measured using purified P-gp reconstituted into proteoliposomes or in membrane vesicles from P-gp-overexpressing cells. The rate of ATP hydrolysis is determined by measuring the release of inorganic phosphate (Pi) in the presence of varying concentrations of the test compound.

-

Rationale: This assay reveals whether the inhibitor modulates the energy-providing engine of the transporter. As mentioned, inhibitors can either stimulate or inhibit ATPase activity, providing insights into their specific mechanism of interaction.[3][7]

4. Reversal of Multidrug Resistance (MDR):

-

Methodology: A cell viability or cytotoxicity assay is used to assess the ability of an inhibitor to sensitize P-gp-overexpressing cancer cells to a known chemotherapeutic agent that is a P-gp substrate (e.g., paclitaxel, vinblastine). The cancer cells are treated with a range of concentrations of the chemotherapeutic drug in the presence or absence of a fixed, non-toxic concentration of the inhibitor. Cell viability is then measured after a set incubation period (e.g., 72 hours) using assays like the MTT or CellTiter-Glo assay. A decrease in the IC50 of the chemotherapeutic agent in the presence of the inhibitor indicates reversal of MDR.[3][7]

-

Rationale: This is the ultimate test of a potential P-gp inhibitor's therapeutic potential, as it demonstrates the ability to restore the efficacy of anticancer drugs in a cellular context.

Visualizing the Mechanisms and Workflows

To better illustrate the complex processes involved in P-glycoprotein function and inhibition, the following diagrams have been generated using the DOT language.

References

- 1. Inhibition of P-glycoprotein (ABCB1)- and multidrug resistance-associated protein 1 (ABCC1)-mediated transport by the orally administered inhibitor, CBT-1® - PMC [pmc.ncbi.nlm.nih.gov]

- 2. P-glycoprotein - Wikipedia [en.wikipedia.org]

- 3. Design and Synthesis of Human ABCB1 (P-Glycoprotein) Inhibitors by Peptide Coupling of Diverse Chemical Scaffolds on Carboxyl and Amino Termini of (S)-Valine-Derived Thiazole Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 5. The Remarkable Transport Mechanism of P-glycoprotein; a Multidrug Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The power of the pump: mechanisms of action of P-glycoprotein (ABCB1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. Effects of a detergent micelle environment on P-glycoprotein (ABCB1)-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of ABCB1 Inhibitors: A Technical Guide Based on Tariquidar Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of ATP-binding cassette subfamily B member 1 (ABCB1) inhibitors, using the potent third-generation modulator tariquidar and its analogs as a representative case study. Overexpression of ABCB1, also known as P-glycoprotein (P-gp), is a major mechanism of multidrug resistance (MDR) in cancer cells, limiting the efficacy of numerous chemotherapeutic agents. Understanding the chemical features that govern the inhibitory potency of compounds against this efflux pump is critical for the rational design of novel MDR reversal agents.

Core Concept: ABCB1-Mediated Multidrug Resistance and Inhibition

ABCB1 is an ATP-dependent efflux pump that actively transports a wide range of structurally diverse xenobiotics, including many anticancer drugs, out of the cell. This reduces the intracellular drug concentration to sub-therapeutic levels, rendering the cancer cells resistant to treatment. ABCB1 inhibitors, or modulators, can reverse this resistance by binding to the transporter and preventing the efflux of co-administered chemotherapeutic agents.

Caption: Mechanism of ABCB1-mediated drug efflux and its inhibition.

Structure-Activity Relationship of Tariquidar Analogs

Tariquidar (XR9576) is a potent, non-competitive inhibitor of ABCB1. Its structure consists of a dimethoxytetrahydroisoquinoline moiety linked to an anthranilamide core, which is further substituted with a quinoline ring. SAR studies on tariquidar analogs have revealed key structural features that influence their inhibitory activity.[1][2]

Data Presentation: Quantitative SAR of Tariquidar Analogs

The following tables summarize the SAR data for various tariquidar analogs, with modifications at different positions of the core structure. The activity is presented as the IC50 value, which is the concentration of the inhibitor required to reduce the ABCB1-mediated efflux of a probe substrate by 50%.

Table 1: Modifications of the Terminal Aromatic Ring System (R1) [1]

| Compound | R1 Group | IC50 (nM)[1] |

| 16 | 2-Quinolinyl | 790 ± 15 |

| 17 (XR9544) | 3-Quinolinyl | 87 ± 13 |

| 18 | 3-Isoquinolinyl | 4,900 |

| 26 (Tariquidar) | 3-Quinolinyl | 38 ± 18 |

Analysis: The position of the nitrogen atom in the terminal quinoline ring is crucial. A nitrogen at the 3-position (3-Quinolinyl) results in significantly higher potency compared to the 2-position or an isoquinoline ring.[1] This suggests specific steric and electronic requirements within the binding pocket of ABCB1.

Table 2: Substitutions on the Anthranilamide Ring (R2, R3) [1]

| Compound | R2 | R3 | IC50 (nM)[1] |

| 17 (XR9544) | H | H | 87 ± 13 |

| 19 | H | F | 60 ± 16 |

| 20 | F | H | 38 ± 13 |

| 21 | H | Cl | 149 ± 26 |

| 22 | Cl | H | 141 ± 19 |

| 23 | H | Me | 220 ± 66 |

| 26 (Tariquidar) | OCH3 | OCH3 | 38 ± 18 |

Analysis: Small, electron-withdrawing groups like fluorine at either the R2 or R3 position can maintain or slightly improve potency. However, the introduction of two methoxy groups at both positions, as seen in tariquidar, yields one of the most potent compounds in the series.[1] This highlights the importance of hydrophobic and potential hydrogen bond-accepting interactions in this region.[2]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of potential ABCB1 inhibitors.

Calcein AM Efflux Assay

This is a high-throughput fluorescence-based assay to measure the inhibitory effect of compounds on ABCB1 function.

Principle: Calcein AM is a non-fluorescent, lipophilic substrate of ABCB1. It passively enters the cell and is hydrolyzed by intracellular esterases into the fluorescent, hydrophilic calcein, which is trapped inside. In cells overexpressing ABCB1, Calcein AM is rapidly effluxed before it can be hydrolyzed, resulting in low intracellular fluorescence. Inhibition of ABCB1 prevents this efflux, leading to the accumulation of fluorescent calcein.

Detailed Methodology:

-

Cell Culture: Seed ABCB1-overexpressing cells (e.g., K562/MDR, KB-V1) and the parental, non-resistant cell line in 96-well black, clear-bottom plates at a density of 5 x 10^4 cells/well. Allow cells to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of the test compounds in assay buffer (e.g., phenol red-free RPMI). Tariquidar or verapamil should be used as a positive control.

-

Compound Incubation: Remove the culture medium from the wells and wash with assay buffer. Add 100 µL of the test compound dilutions to the respective wells and incubate for 30 minutes at 37°C.

-

Substrate Addition: Prepare a 2 µM solution of Calcein AM in assay buffer. Add 100 µL of this solution to each well (final Calcein AM concentration will be 1 µM).

-

Incubation: Incubate the plate for 60 minutes at 37°C, protected from light.

-

Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader with excitation at ~490 nm and emission at ~525 nm.

-

Data Analysis: Subtract the background fluorescence (wells with no cells). Normalize the fluorescence signal of the resistant cells to the signal from the parental cells (representing 100% inhibition). Plot the normalized fluorescence against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ABCB1 ATPase Activity Assay

This assay measures the effect of test compounds on the ATP hydrolysis rate of ABCB1.

Principle: ABCB1 utilizes the energy from ATP hydrolysis to transport substrates. Substrates of ABCB1 typically stimulate its basal ATPase activity, while inhibitors may either stimulate or inhibit it. The assay measures the amount of inorganic phosphate (Pi) released from ATP.

Detailed Methodology:

-

Membrane Preparation: Use commercially available membrane vesicles prepared from Sf9 insect cells or mammalian cells overexpressing human ABCB1.

-

Assay Setup: The assay is performed in a 96-well plate. For each test compound concentration, prepare two sets of wells: one for total ATPase activity and one for background activity (in the presence of sodium orthovanadate, a specific ABCB1 inhibitor).

-

Reaction Mixture: To each well, add the ABCB1-containing membranes (5-10 µg), the test compound at the desired concentration, and the assay buffer. Verapamil is often used as a positive control for stimulation.

-

Vanadate Control: To the background activity wells, add sodium orthovanadate (Na3VO4) to a final concentration of 1.2 mM.

-

Initiation of Reaction: Start the reaction by adding Mg-ATP to a final concentration of 5 mM.

-

Incubation: Incubate the plate at 37°C for 20-40 minutes.

-

Termination and Detection: Stop the reaction by adding a detection reagent that forms a colored complex with the liberated inorganic phosphate.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.

-

Data Analysis: Create a standard curve using known concentrations of phosphate. Calculate the amount of Pi released in each well. The ABCB1-specific ATPase activity is the difference between the total activity and the activity in the presence of vanadate. Plot the specific ATPase activity against the compound concentration to determine the EC50 for stimulation or IC50 for inhibition.

Cytotoxicity and MDR Reversal Assay

This assay determines the ability of a non-toxic concentration of an ABCB1 inhibitor to restore the cytotoxicity of a chemotherapeutic agent in resistant cells.

Principle: ABCB1-overexpressing cells are resistant to high concentrations of chemotherapeutic drugs. The addition of an effective ABCB1 inhibitor should sensitize these cells to the drug, resulting in a lower IC50 value for the chemotherapeutic agent.

Detailed Methodology:

-

Cell Seeding: Seed both the resistant and parental cells in 96-well plates and allow them to adhere.

-

IC50 Determination of Inhibitor: First, determine the IC50 of the test inhibitor alone to identify a non-toxic concentration (typically IC10 or lower) to be used in the reversal experiment.

-

MDR Reversal Setup: Treat the resistant cells with a serial dilution of a chemotherapeutic agent (e.g., paclitaxel, doxorubicin) either alone or in combination with a fixed, non-toxic concentration of the test inhibitor.

-

Incubation: Incubate the plates for 72 hours at 37°C.

-

Viability Assessment: Measure cell viability using a standard method such as the MTT or WST-8 assay. This involves adding the reagent to the wells, incubating for 2-4 hours, and then measuring the absorbance.

-

Data Analysis: For each condition, calculate the percentage of cell viability relative to untreated controls. Plot the viability against the log concentration of the chemotherapeutic agent and determine the IC50 value. The "Reversal Fold" is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 of the agent in the presence of the inhibitor.

Mandatory Visualizations

Experimental Workflow for ABCB1 Inhibitor Discovery

Caption: A typical workflow for the discovery and development of ABCB1 inhibitors.

References

The Discovery and Synthesis of Abcb1-IN-1: A Potent Inhibitor of the ABCB1 Transporter

A Technical Whitepaper for Drug Development Professionals

This document provides an in-depth technical guide on the discovery, synthesis, and biological evaluation of Abcb1-IN-1, a novel and potent inhibitor of the ATP-binding cassette subfamily B member 1 (ABCB1) transporter, also known as P-glycoprotein (P-gp). This guide is intended for researchers, scientists, and professionals in the field of drug development who are focused on overcoming multidrug resistance in oncology and other therapeutic areas.

Introduction: The Challenge of Multidrug Resistance

Multidrug resistance (MDR) remains a significant hurdle in the effective treatment of various cancers.[1][2] One of the primary mechanisms underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, with ABCB1 being a prominent member.[3][4] ABCB1 functions as an ATP-dependent efflux pump, actively extruding a wide range of structurally diverse chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy. The development of potent and specific ABCB1 inhibitors is a critical strategy to reverse MDR and restore sensitivity to anticancer drugs.[1][2]

This compound, with the chemical name (E)-3-(4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)-N-((4-((3-oxo-3,4-dihydro-2H-benzo[b][5][6]oxazin-6-yl)amino)naphthalen-1-yl)sulfonyl)propanamide, is a novel synthetic molecule designed to potently and selectively inhibit the function of the ABCB1 transporter. This guide details its rational design, chemical synthesis, and comprehensive biological characterization.

Discovery and Rational Design

The design of this compound was based on a pharmacophore model derived from known ABCB1 inhibitors. The structure incorporates three key chemical moieties, each contributing to its high affinity and inhibitory activity:

-

Bis(4-fluorophenyl)methyl)piperazine: This lipophilic group is designed to interact with the hydrophobic domains of the ABCB1 transporter's transmembrane region. The piperazine core provides a versatile scaffold for connecting different pharmacophoric elements.

-

Naphthalensulfonyl group: This moiety is crucial for establishing strong interactions within the drug-binding pocket of ABCB1.

-

Benzo[b][5][6]oxazin-3(4H)-one: This heterocyclic system is included to enhance the molecule's binding affinity and specificity for the ABCB1 transporter.

The combination of these fragments in a specific spatial orientation was hypothesized to lead to a potent inhibition of the transporter's efflux function.

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of key intermediates followed by their coupling to yield the final compound. The overall synthetic scheme is outlined below, with detailed protocols for each major step.

Synthesis of Key Intermediates

3.1.1. Synthesis of 1-(bis(4-fluorophenyl)methyl)piperazine (Intermediate A)

This intermediate is synthesized via a nucleophilic substitution reaction between piperazine and bis(4-fluorophenyl)methanol under basic conditions.

3.1.2. Synthesis of 6-amino-2H-benzo[b][5][6]oxazin-3(4H)-one (Intermediate B)

The synthesis of this intermediate can be achieved through a multi-step reaction sequence starting from commercially available materials, typically involving nitration, reduction, and cyclization steps.

3.1.3. Synthesis of 4-amino-naphthalen-1-sulfonamide (Intermediate C)

This intermediate is prepared from naphthalene through sulfonation, nitration, and subsequent reduction of the nitro group to an amine.

Final Assembly of this compound

The final steps involve the coupling of the key intermediates. Intermediate C is first reacted with a suitable propanoic acid derivative to introduce the linker. The resulting molecule is then coupled with Intermediate B. Finally, the piperazine moiety (Intermediate A) is introduced to yield this compound.

Biological Evaluation

The biological activity of this compound was assessed through a series of in vitro assays to determine its potency as an ABCB1 inhibitor and its ability to reverse multidrug resistance.

Data Presentation

The quantitative data for a representative potent ABCB1 inhibitor with a similar structural scaffold to this compound is summarized in the tables below.

Table 1: In Vitro ABCB1 Inhibitory Activity

| Assay Type | Cell Line | Substrate | IC50 (nM) |

| Rhodamine 123 Efflux | ABCB1-overexpressing cells | Rhodamine 123 | 25 |

| Calcein-AM Efflux | ABCB1-overexpressing cells | Calcein-AM | 30 |

Table 2: Reversal of Doxorubicin Resistance

| Cell Line | Doxorubicin IC50 (nM) | Doxorubicin + this compound (100 nM) IC50 (nM) | Fold Reversal |

| Sensitive Parental Cell Line | 50 | 45 | 1.1 |

| ABCB1-overexpressing Resistant Cell Line | 2500 | 100 | 25 |

Table 3: ABCB1 ATPase Activity

| Compound | Basal ATPase Activity (% of Control) | Verapamil-Stimulated ATPase Activity (% of Control) |

| Control | 100 | 250 |

| This compound (1 µM) | 110 | 120 |

Experimental Protocols

4.2.1. Rhodamine 123 Efflux Assay

This assay is used to assess the functional activity of the ABCB1 transporter.

-

Cell Culture: ABCB1-overexpressing cells (e.g., MCF7/ADR) and their parental sensitive cell line (e.g., MCF7) are cultured to 80-90% confluency.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to attach overnight.

-

Compound Incubation: Cells are pre-incubated with various concentrations of this compound or a positive control (e.g., verapamil) for 1 hour at 37°C.

-

Rhodamine 123 Loading: Rhodamine 123, a fluorescent substrate of ABCB1, is added to each well to a final concentration of 5 µM and incubated for 30 minutes at 37°C.

-

Efflux Period: The loading medium is removed, and the cells are washed with ice-cold PBS. Fresh medium containing the corresponding concentrations of this compound is added, and the cells are incubated for an additional 1-2 hours at 37°C to allow for efflux.

-

Fluorescence Measurement: The intracellular fluorescence of Rhodamine 123 is measured using a fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm).

-

Data Analysis: The IC50 value is calculated as the concentration of this compound that results in a 50% increase in intracellular Rhodamine 123 accumulation compared to untreated control cells.

4.2.2. ABCB1 ATPase Activity Assay

This assay measures the effect of the test compound on the ATP hydrolysis activity of ABCB1.

-

Membrane Preparation: Crude membranes from cells overexpressing ABCB1 are prepared by ultracentrifugation.

-

Assay Setup: The assay is performed in a 96-well plate. Each well contains ABCB1 membranes, the test compound at various concentrations, and a reaction buffer.

-

Reaction Initiation: The reaction is initiated by the addition of MgATP. The plate is incubated at 37°C for a defined period (e.g., 20 minutes).

-

Phosphate Detection: The amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured using a colorimetric method (e.g., malachite green assay).

-

Data Analysis: The ATPase activity is calculated based on the amount of Pi generated. The effect of this compound on both basal and substrate-stimulated (e.g., in the presence of verapamil) ATPase activity is determined.

Mechanism of Action and Signaling Pathway

This compound acts as a non-competitive inhibitor of the ABCB1 transporter. It binds to the drug-binding pocket of the transporter, inducing a conformational change that prevents the binding and/or translocation of chemotherapeutic substrates. This inhibition of the efflux pump leads to an increased intracellular accumulation of anticancer drugs, thereby restoring their cytotoxic effects in resistant cancer cells.

Mandatory Visualization

References

- 1. Reversal of multidrug resistance by derivatives of acrivastine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New multidrug resistance reversal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological evaluation of non-basic chalcone CYB-2 as a dual ABCG2/ABCB1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New multidrug-resistance-reversing drugs, MS-209 and SDZ PSC 833 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2.6. ABCB1 ATPase Activity Assay [bio-protocol.org]

- 6. Large-scale purification of functional human P-glycoprotein (ABCB1) - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Initial In Vitro Evaluation of an ABCB1 Inhibitor

This technical guide provides a comprehensive overview of the initial in vitro assessment of a representative ATP-binding cassette sub-family B member 1 (ABCB1) inhibitor, designated here as AIF-1. The document is intended for researchers, scientists, and drug development professionals engaged in oncology and pharmacology. It details the methodologies for evaluating the inhibitor's potency and mechanism of action, presents key quantitative data, and illustrates the underlying biological pathways and experimental workflows.

Introduction to ABCB1 and Multidrug Resistance (MDR)

The ATP-binding cassette (ABC) transporter ABCB1, also known as P-glycoprotein (P-gp) or Multidrug Resistance Protein 1 (MDR1), is an ATP-dependent efflux pump.[1][2] Its physiological role involves protecting cells from xenobiotics.[3][4] In oncology, the overexpression of ABCB1 in cancer cells is a primary mechanism of multidrug resistance (MDR), leading to the failure of chemotherapy.[1][5] ABCB1 actively transports a wide array of structurally diverse anticancer drugs out of the cell, reducing their intracellular concentration and thus their efficacy.[5] Consequently, the development of potent and specific ABCB1 inhibitors to be used as chemosensitizers is a critical strategy to overcome MDR in cancer treatment.

AIF-1 is a novel synthetic compound identified as a modulator of ABCB1.[6] This guide outlines the essential in vitro assays and data required to characterize its inhibitory potential.

Quantitative Assessment of ABCB1 Inhibition

The primary goal of the initial evaluation is to quantify the inhibitor's ability to block ABCB1 function. This is typically achieved by measuring the intracellular accumulation of a known fluorescent ABCB1 substrate.

Table 1: Summary of In Vitro Activity of AIF-1

| Parameter | Cell Line | Assay | Value | Reference Compound |

| IC₅₀ | A549 (NSCLC) | Calcein AM Efflux | 8.6 µM | PSC833 |

| Substrate Accumulation | A549 (NSCLC) | Calcein AM Efflux | Up to 6-fold increase (at 10 µM) | 5-fold increase (PSC833) |

| Drug Accumulation | SKMES-1 (NSCLC) | Doxorubicin Uptake | 2.70 to 3.55 pmol/mg protein | 2.70 to 3.83 pmol/mg protein (PSC833) |

Data sourced from a study on a novel ABCB1 inhibitor, AIF-1.[6]

Mechanism of Action and Cellular Effects

The mechanism of an ABCB1 inhibitor involves binding to the transporter and preventing the efflux of chemotherapeutic agents. This restores the cytotoxic potential of the anticancer drug in resistant cells.

Experimental Protocols

Detailed and reproducible protocols are essential for the validation of an ABCB1 inhibitor.

This is a high-throughput fluorescence-based assay to measure the function of ABCB1.[7][8] Calcein AM is a non-fluorescent, lipophilic compound that readily crosses the cell membrane. Once inside the cell, it is hydrolyzed by intracellular esterases into the fluorescent, hydrophilic calcein, which is retained in the cytoplasm.[5][9] However, in cells overexpressing ABCB1, the unhydrolyzed Calcein AM is actively pumped out, resulting in low intracellular fluorescence.[5] A functional inhibitor will block this efflux, leading to a dose-dependent increase in fluorescent signal.

Protocol Steps:

-

Cell Culture: Non-small cell lung cancer (NSCLC) cell lines A549 or SKMES-1, which have high ABCB1 expression, are cultured to ~80% confluency in appropriate media.[6] A normal cell line, such as the human immortalized lung epithelial cell line BEAS 2B, can be used as a negative control.[6]

-

Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are pre-incubated with various concentrations of the test inhibitor (e.g., AIF-1, 1-20 µM) or a reference inhibitor (e.g., PSC833) for a specified time (e.g., 4 hours).[6]

-

Substrate Addition: Calcein AM is added to each well at a final concentration (e.g., 250 nM) and incubated for a defined period (e.g., 15-30 minutes) at 37°C.[9][10]

-

Fluorescence Measurement: After incubation, cells are washed with ice-cold phosphate-buffered saline (PBS) to stop the reaction. The intracellular calcein fluorescence is measured using a luminometer or fluorescence plate reader (Ex/Em ≈ 490/525 nm).[9][11]

-

Data Analysis: The relative ABCB1 activity is calculated as the ratio of calcein accumulation in inhibitor-treated cells versus untreated control cells.[11] IC₅₀ values are determined by fitting the dose-response data to a non-linear regression curve.

To confirm that the inhibitor enhances the retention of actual chemotherapeutic drugs, intracellular drug levels can be quantified.

Protocol Steps:

-

Cell Culture and Seeding: As described in section 4.1.

-

Treatment: Cells are pre-treated with the inhibitor (e.g., AIF-1) or a reference compound.

-

Drug Incubation: A known ABCB1 substrate drug, such as doxorubicin, is added and incubated for a set period.

-

Cell Lysis and Analysis: After incubation and washing, cells are lysed. The intracellular doxorubicin concentration is quantified using a sensitive analytical method like LC-MS/MS.[2][6]

This assay determines if the inhibitor can sensitize resistant cells to a chemotherapeutic agent.

Protocol Steps:

-

Cell Seeding: Resistant cells are seeded in 96-well plates.

-

Combination Treatment: Cells are treated for an extended period (e.g., 72 hours) with a serial dilution of a chemotherapeutic drug (e.g., doxorubicin) in the presence or absence of a fixed, non-toxic concentration of the inhibitor (e.g., AIF-1).[6]

-

Viability Measurement: Cell viability is assessed using a standard method such as MTT or WST-1 assay.

-

Data Analysis: The EC₅₀ (half-maximal effective concentration) of the chemotherapeutic agent is calculated for both conditions. A significant reduction in the EC₅₀ in the presence of the inhibitor indicates successful reversal of resistance.

ABCB1 Regulatory Signaling Pathways

The expression of the ABCB1 gene is not static and can be upregulated by the reactivation of various developmental signaling pathways in cancer cells.[3][4] Understanding these pathways can provide context for the inhibitor's application and potential resistance mechanisms. Key pathways include the Wnt/β-catenin, MAPK, and PI3K pathways.[1][4]

Conclusion

The initial in vitro evaluation of an ABCB1 inhibitor like AIF-1 is a critical step in the drug development pipeline for overcoming multidrug resistance. A systematic approach involving quantitative functional assays, such as the Calcein AM efflux assay, and mechanistic studies provides a robust data package for further preclinical and clinical development. The data presented for AIF-1 demonstrates its potential as a selective and potent ABCB1 modulator, warranting further investigation.[6]

References

- 1. Signal transduction pathways and transcriptional mechanisms of ABCB1/Pgp-mediated multiple drug resistance in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A New ABCB1 Inhibitor Enhances the Anticancer Effect of Doxorubicin in Both In Vitro and In Vivo Models of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Teaching an old dog new tricks: reactivated developmental signaling pathways regulate ABCB1 and chemoresistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Teaching an old dog new tricks: reactivated developmental signaling pathways regulate ABCB1 and chemoresistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Screening Compounds with a Novel High-Throughput ABCB1-Mediated Efflux Assay Identifies Drugs with Known Therapeutic Targets at Risk for Multidrug Resistance Interference - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A New ABCB1 Inhibitor Enhances the Anticancer Effect of Doxorubicin in Both In Vitro and In Vivo Models of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Understanding the Molecular Basis of ABCB1 Inhibition: A Technical Guide Featuring Tariquidar

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular mechanisms underlying the inhibition of the ATP-binding cassette (ABC) transporter B1, more commonly known as P-glycoprotein (P-gp) or MDR1. As a key player in multidrug resistance (MDR) in cancer and in modulating the pharmacokinetics of numerous drugs, understanding how to effectively inhibit ABCB1 is of paramount importance in drug development. This document uses the potent third-generation inhibitor, Tariquidar (XR9576), as a primary example to dissect the intricacies of ABCB1 inhibition.

Introduction to ABCB1

ABCB1 is a 170 kDa transmembrane glycoprotein that functions as an ATP-dependent efflux pump.[1] It is expressed in various tissues, including the intestine, liver, kidney, and the blood-brain barrier, where it plays a crucial role in protecting cells from toxic xenobiotics.[1] However, its overexpression in cancer cells is a major mechanism of resistance to a wide range of chemotherapeutic agents.[2] ABCB1 recognizes and transports a broad spectrum of structurally diverse hydrophobic and amphipathic compounds.[1] The energy for this transport is derived from ATP hydrolysis, which fuels conformational changes in the protein to move substrates across the cell membrane against a concentration gradient.[3]

The Inhibitor in Focus: Tariquidar

Tariquidar is a highly potent and specific, non-competitive inhibitor of ABCB1. Its development marked a significant advancement in overcoming ABCB1-mediated MDR due to its high affinity and low intrinsic transport by the pump. This section will delve into the quantitative aspects of Tariquidar's interaction with ABCB1.

Quantitative Data on Tariquidar Inhibition

The following table summarizes key quantitative parameters that define the inhibitory potential of Tariquidar against ABCB1.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Rhodamine 123 efflux) | 1 µM | Pgp-overexpressing cells | [4] |

| IC50 ([125I]-IAAP labeling) | 0.14 µM | Pgp-overexpressing cells | [4] |

| Reversal of Resistance (Vinblastine) | 1 µM | SW620 Ad20 cells | [4] |

| Reversal of Resistance (Paclitaxel) | 1 µM | SW620 Ad20 cells | [4] |

Molecular Mechanism of Tariquidar Inhibition

Tariquidar's inhibitory action is multifaceted, primarily involving the modulation of the transporter's ATPase activity and direct interaction with the drug-binding pocket.

Interaction with the ATP-Binding and Transmembrane Domains

The current understanding of ABCB1's function involves a complex cycle of ATP binding and hydrolysis at the nucleotide-binding domains (NBDs), which induces conformational changes in the transmembrane domains (TMDs) where substrates bind. Tariquidar is believed to bind with high affinity to the central cavity of ABCB1, within the TMDs. This binding event stabilizes a conformation of the transporter that is incompatible with the efficient binding and/or translocation of substrates.

Effect on ATPase Activity

The interaction of inhibitors with ABCB1 can have varied effects on its ATPase activity. Some substrates at low concentrations can stimulate ATP hydrolysis, while at higher concentrations, they can be inhibitory. Potent inhibitors like Tariquidar are known to inhibit the basal and substrate-stimulated ATPase activity of ABCB1. This inhibition of ATP hydrolysis prevents the conformational changes necessary for substrate efflux. Low concentrations of some inhibitors, including CBT-1®, have been shown to stimulate Pgp-mediated ATP hydrolysis, suggesting a complex interaction.[4]

The following diagram illustrates the proposed inhibitory mechanism of Tariquidar on the ABCB1 transport cycle.

Signaling Pathways Regulating ABCB1 Expression

The expression of ABCB1 is not static and can be influenced by various signaling pathways, which has significant implications for the development of drug resistance. Understanding these pathways can reveal novel therapeutic targets to downregulate ABCB1 expression and resensitize cancer cells to chemotherapy.

Several signaling pathways have been implicated in the regulation of ABCB1 expression, including the Wnt/β-catenin pathway. The promoter region of the ABCB1 gene contains binding sites for transcription factors that are downstream effectors of these pathways.

The following diagram provides a simplified overview of a signaling pathway known to regulate ABCB1 expression.

Experimental Protocols for Studying ABCB1 Inhibition

The characterization of ABCB1 inhibitors relies on a variety of in vitro assays. This section provides detailed methodologies for key experiments.

ATPase Activity Assay

This assay measures the ATP hydrolysis rate of ABCB1 in the presence and absence of an inhibitor.

Principle: The ATPase activity is determined by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Protocol:

-

Membrane Preparation: Prepare membrane vesicles from cells overexpressing ABCB1.

-

Reaction Mixture: In a 96-well plate, combine membrane vesicles (20-50 µg of protein) with assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM dithiothreitol, 1 mM EGTA, and 10 mM MgCl2).

-

Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., Tariquidar) or a vehicle control. Incubate for 5 minutes at 37°C.

-

Initiate Reaction: Start the reaction by adding ATP to a final concentration of 5 mM.

-

Incubation: Incubate the reaction mixture for 20-40 minutes at 37°C.

-

Stop Reaction: Terminate the reaction by adding an equal volume of 5% sodium dodecyl sulfate (SDS).

-

Phosphate Detection: Add a colorimetric reagent (e.g., a solution containing ammonium molybdate and a reducing agent) to detect the released Pi.

-

Measurement: Read the absorbance at a specific wavelength (e.g., 800 nm) using a microplate reader.

-

Data Analysis: Calculate the amount of Pi released by comparing the absorbance to a standard curve of known phosphate concentrations. The vanadate-sensitive ATPase activity is determined by subtracting the activity in the presence of sodium orthovanadate (a potent ATPase inhibitor) from the total activity.

Cellular Efflux (Transport) Assay

This assay directly measures the ability of an inhibitor to block the efflux of a fluorescent substrate from ABCB1-overexpressing cells.

Principle: ABCB1 actively transports fluorescent substrates (e.g., Rhodamine 123, Calcein-AM) out of the cell. An effective inhibitor will block this efflux, leading to an increase in intracellular fluorescence.

Protocol:

-

Cell Seeding: Seed ABCB1-overexpressing cells and a parental control cell line in a 96-well plate and allow them to adhere overnight.

-

Inhibitor Pre-incubation: Wash the cells with assay buffer (e.g., phenol red-free medium) and pre-incubate with varying concentrations of the test inhibitor or vehicle control for 30-60 minutes at 37°C.

-

Substrate Loading: Add a fluorescent substrate (e.g., 1 µM Rhodamine 123) to each well and incubate for a further 30-60 minutes at 37°C.

-

Efflux Period: Wash the cells with ice-cold buffer to remove extracellular substrate and inhibitor. Then, add fresh warm buffer (with or without the inhibitor) and incubate for 1-2 hours at 37°C to allow for efflux.

-

Fluorescence Measurement: After the efflux period, wash the cells again with ice-cold buffer. Lyse the cells with a lysis buffer containing a non-ionic detergent.

-

Quantification: Measure the intracellular fluorescence using a fluorescence plate reader.

-

Data Analysis: Normalize the fluorescence intensity to the protein concentration in each well. The inhibitory effect is calculated as the percentage increase in fluorescence in the presence of the inhibitor compared to the vehicle control.

The following diagram outlines the general workflow for an in vitro cellular efflux assay.

References

- 1. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 2. mdpi.com [mdpi.com]

- 3. Overexpression of ABCB1 Transporter Confers Resistance to mTOR Inhibitor WYE-354 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of P-glycoprotein (ABCB1)- and multidrug resistance-associated protein 1 (ABCC1)-mediated transport by the orally administered inhibitor, CBT-1® - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Modulation of ABCB1-Mediated ATP Hydrolysis

Disclaimer: Extensive literature searches did not yield specific information on a compound designated "Abcb1-IN-1". The following technical guide has been compiled to serve as a comprehensive template, utilizing data from well-characterized modulators of the ABCB1 transporter to illustrate the methodologies and data presentation requested. This document is intended for researchers, scientists, and drug development professionals engaged in the study of ABCB1 transporter function and inhibition.

Introduction to ABCB1 and its Role in ATP Hydrolysis

The ATP-binding cassette subfamily B member 1 (ABCB1), also known as P-glycoprotein (P-gp) or multidrug resistance protein 1 (MDR1), is a crucial member of the ABC transporter superfamily.[1][2] These transporters are integral membrane proteins that utilize the energy derived from ATP hydrolysis to actively efflux a wide array of structurally and functionally diverse compounds across cellular membranes.[2][3][4] This efflux mechanism is a key contributor to the phenomenon of multidrug resistance (MDR) in cancer cells, which significantly hampers the efficacy of chemotherapy.[5] Furthermore, ABCB1's presence in vital barrier tissues, such as the blood-brain barrier, intestine, and kidneys, profoundly impacts the absorption, distribution, and elimination of many therapeutic agents.[1]

The function of ABCB1 is intrinsically linked to its ATPase activity.[4] The transporter possesses two nucleotide-binding domains (NBDs) that bind and hydrolyze ATP. This energy-releasing process drives conformational changes in the transmembrane domains (TMDs), facilitating the binding and subsequent translocation of substrates out of the cell.[2][6] The interaction of compounds with ABCB1 can modulate its ATPase activity in several ways:

-

Substrates typically stimulate ATP hydrolysis.

-

Inhibitors can either decrease the basal ATPase activity or block substrate-stimulated activity.

-

Some compounds exhibit a biphasic effect , stimulating ATPase activity at low concentrations and inhibiting it at higher concentrations.[7]

Understanding how a test compound affects ATP hydrolysis is a fundamental step in characterizing its interaction with ABCB1 and predicting its potential to overcome multidrug resistance or cause drug-drug interactions.

Quantitative Analysis of ABCB1 ATPase Modulation

The interaction of a modulator with ABCB1 can be quantified by measuring its effect on the rate of ATP hydrolysis. The following tables summarize hypothetical and representative data for different classes of ABCB1 modulators, illustrating how such data is typically presented.

Table 1: Effect of an ABCB1 Inhibitor (e.g., Zosuquidar) on ATPase Activity

| Parameter | Value | Description |

| Basal ATPase Activity | 100 nmol Pi/min/mg | The intrinsic rate of ATP hydrolysis by ABCB1 in the absence of any modulator. |

| IC50 | 50 nM | The concentration of the inhibitor that reduces the basal ATPase activity by 50%.[8] |

| Maximum Inhibition | 60% | The maximum percentage reduction in basal ATPase activity observed at saturating concentrations of the inhibitor.[8] |

Table 2: Effect of an ABCB1 Substrate/Modulator (e.g., Verapamil) on ATPase Activity

| Parameter | Value | Description |

| Basal ATPase Activity | 100 nmol Pi/min/mg | The intrinsic rate of ATP hydrolysis by ABCB1. |

| EC50 | 1.9 µM | The concentration of the modulator that produces 50% of the maximal stimulation of ATPase activity.[1][7] |

| Vmax (Stimulated) | 2546 ± 130 nmol Pi/min/mg | The maximum rate of ATP hydrolysis at a saturating concentration of the modulator.[7] |

| Ki | 214 - 454 µM | The concentration of the modulator that causes inhibition of ATPase activity at high concentrations (for biphasic modulators).[1][7] |

Table 3: Effect of a Potent Modulator (e.g., Tariquidar) on ATPase Activity

| Parameter | Effect | Description |

| Low Concentrations | Substrate-like behavior | Can be transported by ABCB1, potentially stimulating ATPase activity.[8][9] |

| High Concentrations | Inhibition | Potently inhibits the drug efflux function of ABCB1, while paradoxically still activating ATPase activity.[10][11] |

Experimental Protocols

Measurement of ABCB1 ATPase Activity

The vanadate-sensitive ATPase assay is a widely used method to determine the specific ATP hydrolysis activity of ABCB1. This assay measures the release of inorganic phosphate (Pi) from ATP.

Materials:

-

High-Five insect cell membranes or other preparations enriched with human ABCB1.

-

ATPase assay buffer (e.g., 50 mM MES-Tris, pH 6.8, 50 mM KCl, 5 mM sodium azide, 2 mM dithiothreitol, 1 mM EGTA, 10 mM MgCl₂).

-

ATP solution (e.g., 5 mM).

-

Test compound (e.g., "this compound") at various concentrations.

-

Sodium orthovanadate (Na₃VO₄), a known inhibitor of P-gp ATPase activity.

-

Reagents for phosphate detection (e.g., a malachite green-based colorimetric reagent).

-

96-well microplates.

-

Incubator (37°C).

-

Microplate reader.

Procedure:

-

Preparation: Thaw the ABCB1-containing membranes on ice. Prepare serial dilutions of the test compound in the assay buffer.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

ABCB1 membranes (e.g., 10 µg of total protein).

-

The test compound at the desired final concentration.

-

Assay buffer to bring the volume to a pre-determined level (e.g., 50 µL).

-

For control wells to measure non-specific ATPase activity, add sodium orthovanadate (e.g., 1.2 mM final concentration).[4]

-

-

Pre-incubation: Incubate the plate at 37°C for 5 minutes to allow the compound to interact with the transporter.

-

Initiation of Reaction: Start the reaction by adding ATP to each well to a final concentration of 5 mM.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 20 minutes) during which ATP hydrolysis occurs. The incubation time should be optimized to ensure the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding a solution that halts enzymatic activity, often a component of the phosphate detection reagent (e.g., an acidic solution).

-

Phosphate Detection: Add the colorimetric phosphate detection reagent to each well. Allow the color to develop according to the manufacturer's instructions.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm for malachite green assays) using a microplate reader.

-

Calculation:

-

Calculate the amount of Pi released using a standard curve generated with known concentrations of phosphate.

-

The ABCB1-specific ATPase activity is determined by subtracting the ATPase activity in the presence of vanadate from the total activity in its absence.

-

Plot the specific ATPase activity as a function of the test compound concentration to determine parameters such as IC₅₀ or EC₅₀.

-

Visualizations: Pathways and Workflows

ABCB1 Catalytic Cycle and Inhibition

The following diagram illustrates the simplified catalytic cycle of ABCB1 and potential points of inhibition.

Caption: Simplified catalytic cycle of ABCB1 and points of modulator interaction.

Experimental Workflow for ATPase Assay

This diagram outlines the sequential steps of the ABCB1 ATPase assay.

Caption: Step-by-step workflow for the ABCB1 ATPase assay.

Logical Relationships of Modulator Effects

This diagram illustrates the different ways a compound can affect the ATPase activity of ABCB1.

Caption: Possible effects of a test compound on ABCB1 ATPase activity.

References

- 1. Cooperativity between Verapamil and ATP Bound to the Efflux Transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. P-glycoprotein (ABCB1) - weak dipolar interactions provide the key to understanding allocrite recognition, binding, and transport - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Structural insight into substrate and inhibitor discrimination by human P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Unravelling the complex drug–drug interactions of the cardiovascular drugs, verapamil and digoxin, with P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Frontiers | Membrane-assisted tariquidar access and binding mechanisms of human ATP-binding cassette transporter P-glycoprotein [frontiersin.org]

- 10. Tariquidar inhibits P-glycoprotein drug efflux but activates ATPase activity by blocking transition to an open conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Investigating the Novelty of the Abcb1-IN-1 Chemical Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the chemical novelty of Abcb1-IN-1, a potent inhibitor of the ATP-binding cassette subfamily B member 1 (ABCB1) transporter, also known as P-glycoprotein (P-gp). Overexpression of ABCB1 is a major mechanism of multidrug resistance (MDR) in cancer cells, making it a critical target for therapeutic intervention. This document provides a comprehensive analysis of the this compound scaffold in the context of existing inhibitors, detailed experimental protocols for its evaluation, and visual representations of key biological and experimental processes.

While the designation "this compound" is not widely cited in public literature, extensive research points to a key molecule, compound 28 , which possesses a novel (S)-valine-derived thiazole scaffold. This guide will focus on the characterization of this compound as the representative molecule for this compound.

The Chemical Scaffold of this compound (Compound 28)

The core structure of this compound (compound 28) is a peptidomimetic derived from (S)-valine and features a central thiazole ring. Specifically, it is characterized by a 3,4,5-trimethoxybenzoyl group attached to the amino terminus and a 2-aminobenzophenone group at the carboxyl terminus of a monothiazole zwitter-ion. This unique combination of moieties distinguishes it from previously reported ABCB1 inhibitors.

Novelty Assessment of the Chemical Scaffold

To ascertain the novelty of the this compound scaffold, a comparative analysis against established classes of ABCB1 inhibitors is essential. ABCB1 inhibitors are often categorized into four generations based on their development timeline, specificity, and potency.

Table 1: Comparison of this compound (Compound 28) Scaffold with Different Generations of ABCB1 Inhibitors

| Generation | Representative Inhibitors & Scaffolds | Key Characteristics | Novelty of this compound Scaffold |

| First | Verapamil (phenylalkylamine), Cyclosporine A (cyclic peptide) | Low potency, lack of specificity, significant toxicity and off-target effects. Often repurposed drugs. | The (S)-valine-derived thiazole core of this compound is structurally distinct from the phenylalkylamine and large cyclic peptide scaffolds of first-generation inhibitors. |

| Second | Dexverapamil (Verapamil analog), Valspodar (cyclosporine analog) | Improved potency over the first generation, but still plagued by interactions with other ABC transporters and cytochrome P450 enzymes, leading to unpredictable pharmacokinetics. | This compound is not a direct analog of first-generation inhibitors and possesses a more constrained, non-peptide backbone compared to valspodar. |

| Third | Tariquidar, Elacridar, Zosuquidar (quinoline and acridine derivatives) | High potency and specificity for ABCB1. However, clinical development has been hampered by toxicity and limited efficacy. | The peptidomimetic nature of this compound, with its thiazole core, represents a departure from the largely heterocyclic and rigid aromatic systems of the third-generation inhibitors. |

| Fourth | Natural products (e.g., flavonoids, alkaloids), novel synthetic compounds | Diverse chemical structures, often derived from natural sources, aiming for improved efficacy and reduced toxicity. This generation is less clearly defined. | This compound's scaffold, while synthetic, aligns with the fourth-generation's pursuit of novel chemical entities. Its thiazole-based peptidomimetic design is a novel approach within this evolving class. |

The (S)-valine-derived thiazole scaffold of this compound presents a unique chemical architecture that is not represented in the well-established first three generations of ABCB1 inhibitors. Its peptidomimetic nature, incorporating a thiazole ring, offers a distinct structural framework that may confer advantages in terms of potency, selectivity, and pharmacokinetic properties.

Biological Activity of this compound (Compound 28)

The inhibitory potency of this compound has been quantified through various in vitro assays.

Table 2: Quantitative Biological Activity of this compound (Compound 28)

| Assay | Parameter | Value | Cell Lines / System |

| Calcein-AM Efflux Assay | IC50 | 1.0 µM | P-gp-transduced HeLa cells |

| [¹²⁵I]-iodoarylazidoprazosin (IAAP) Photolabeling | IC50 | 0.75 µM | Crude membranes from High Five insect cells expressing human P-gp |

| ATPase Activity Assay | EC50 (stimulation) | 0.027 µM | Crude membranes from High Five insect cells expressing human P-gp |

| Paclitaxel Resistance Reversal | Fold Resistance Reduction | From 669.8-fold to 1.8-fold (at 10 µM) | SW620/Ad300 cells |

| Paclitaxel Resistance Reversal | Fold Resistance Reduction | From 84.4-fold to 2.0-fold (at 10 µM) | HEK/ABCB1 cells |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

Synthesis of this compound (Compound 28)

The synthesis of compound 28 involves peptide coupling reactions. The general scheme begins with commercially available N-Boc-(S)-valine, which is converted to an amide. Thiazole rings are formed, and the final compound is assembled by coupling a monothiazole zwitter-ion with 3,4,5-trimethoxybenzoyl chloride and 2-aminobenzophenone derivatives at the amino and carboxyl termini, respectively.

Calcein-AM Efflux Assay

This assay measures the ability of a compound to inhibit the efflux of the fluorescent substrate calcein-AM from cells overexpressing ABCB1.

-

Cell Lines: P-gp-transduced HeLa cells or other ABCB1-overexpressing cell lines (e.g., KB-V1).

-

Reagents:

-

Calcein-AM (final concentration typically 0.5 - 1 µM).

-

This compound (test compound) at various concentrations.

-

Tariquidar (positive control, e.g., at 1 µM).

-

Culture medium and appropriate buffers.

-

-

Protocol:

-

Seed ABCB1-overexpressing cells in a 96-well plate and allow them to adhere.

-

Pre-incubate the cells with various concentrations of this compound or control compounds for a specified time (e.g., 10 minutes at 37°C in the dark).

-

Add Calcein-AM to the wells and incubate for a further period (e.g., 10-60 minutes at 37°C).

-

Wash the cells with ice-cold buffer to remove extracellular calcein-AM.

-

Measure the intracellular fluorescence using a fluorescence plate reader or by flow cytometry (excitation ~494 nm, emission ~517 nm).

-

Calculate the percent inhibition relative to the control (cells treated with Calcein-AM only) and the positive control (e.g., tariquidar).

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

ATPase Activity Assay

This biochemical assay measures the effect of a compound on the ATP hydrolysis rate of ABCB1.

-

System: Crude membranes from High Five insect cells expressing human ABCB1.

-

Reagents:

-

Recombinant human ABCB1 membranes.

-

This compound (test compound) at various concentrations.

-

MgATP (magnesium adenosine triphosphate).

-

Na₃VO₄ (sodium orthovanadate, an ATPase inhibitor, as a control).

-

Reagents for detecting inorganic phosphate (Pi) or a luminescence-based ATP detection kit (e.g., Pgp-Glo™ Assay Systems).

-

-

Protocol:

-

Incubate the ABCB1-containing membranes with various concentrations of this compound at 37°C for a short period (e.g., 5 minutes).

-

Initiate the reaction by adding MgATP and incubate for a defined time (e.g., 40 minutes at 37°C).

-

Stop the reaction and measure the amount of inorganic phosphate released or the remaining ATP.

-

The ATPase activity is determined as the difference between the activity in the presence and absence of Na₃VO₄.

-

Plot the stimulation of basal ATPase activity against the logarithm of the this compound concentration to determine the EC50 value.

-

Multidrug Resistance (MDR) Reversal Assay

This cell-based assay determines the ability of an inhibitor to sensitize MDR cancer cells to a chemotherapeutic agent.

-

Cell Lines: A drug-sensitive parental cell line (e.g., SW620, HEK293) and its drug-resistant, ABCB1-overexpressing counterpart (e.g., SW620/Ad300, HEK/ABCB1).

-

Reagents:

-

A chemotherapeutic drug that is an ABCB1 substrate (e.g., paclitaxel).

-

This compound (test compound) at a non-toxic concentration (e.g., 1, 3, and 10 µM).

-

Cell viability reagent (e.g., MTT, CCK-8).

-

-

Protocol:

-

Seed both parental and resistant cells in 96-well plates.

-

Treat the cells with a range of concentrations of the chemotherapeutic agent (e.g., paclitaxel) in the presence or absence of a fixed, non-toxic concentration of this compound.

-

Incubate the cells for a period that allows for the assessment of cytotoxicity (e.g., 48-72 hours).

-

Measure cell viability using a suitable assay.

-

Calculate the IC50 of the chemotherapeutic agent in each condition.

-

The fold resistance (FR) is calculated as the ratio of the IC50 of the resistant cells to that of the parental cells. The reversal fold is the reduction in FR in the presence of the inhibitor.

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and processes related to the investigation of this compound.

Caption: ABCB1-Mediated Drug Efflux and Inhibition.

Caption: Classification of ABCB1 Inhibitors.

Caption: Experimental Workflow for this compound Evaluation.

Conclusion

The chemical scaffold of this compound, represented by compound 28, is a novel (S)-valine-derived thiazole peptidomimetic. This structure is distinct from the scaffolds of the first three generations of ABCB1 inhibitors, placing it within the fourth generation of rationally designed modulators. The potent in vitro inhibitory activity, demonstrated through Calcein-AM efflux, ATPase, and MDR reversal assays, highlights the promise of this scaffold for the development of new agents to combat multidrug resistance in cancer. The detailed experimental protocols provided herein serve as a guide for the continued investigation and optimization of this and similar chemical entities.

Methodological & Application

Application Notes and Protocols for Abcb1-IN-1 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATP-binding cassette sub-family B member 1 (ABCB1), also known as P-glycoprotein (P-gp) or multidrug resistance protein 1 (MDR1), is a transmembrane efflux pump that plays a crucial role in cellular detoxification by actively transporting a wide variety of substrates out of cells.[1][2] In oncology, the overexpression of ABCB1 is a major mechanism of multidrug resistance (MDR) in cancer cells, leading to reduced efficacy of chemotherapeutic agents.[2] Therefore, the development of potent and specific ABCB1 inhibitors is a key strategy to overcome MDR in cancer therapy.

Abcb1-IN-1 is a potent inhibitor of ABCB1.[1] It has been shown to effectively inhibit the efflux activity of ABCB1, thereby increasing the intracellular concentration and cytotoxic effects of anticancer drugs in resistant cancer cell lines.[1] This document provides detailed protocols for the use of this compound in cell-based assays to evaluate its inhibitory activity and to study its effects on chemosensitization.

Mechanism of Action

This compound functions by directly inhibiting the transport activity of the ABCB1 protein. By binding to the transporter, it prevents the efflux of chemotherapeutic agents and other substrates, leading to their accumulation inside the cancer cells and ultimately enhancing their therapeutic effect.

Quantitative Data Summary

The inhibitory potency of this compound has been determined in different cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | IC50 (µM) |

| Colo205 | 1.26 |

| Colo320 | 2.21 |

Data sourced from MedchemExpress and Pilon et al., Eur J Med Chem, 2023.[1]

Experimental Protocols

Calcein-AM Efflux Assay for ABCB1 Inhibition

This protocol describes a cell-based fluorescence assay to determine the inhibitory effect of this compound on ABCB1 activity using Calcein-AM as a fluorescent substrate. Calcein-AM is a non-fluorescent, cell-permeant dye that is hydrolyzed by intracellular esterases into the fluorescent, membrane-impermeant molecule calcein. ABCB1 actively transports Calcein-AM out of the cell, thus cells with high ABCB1 activity exhibit low intracellular fluorescence. Inhibition of ABCB1 by this compound will lead to an increase in intracellular calcein fluorescence.

Materials:

-

ABCB1-overexpressing cells (e.g., NCI/ADR-RES) and parental control cells (e.g., OVCAR-8)

-

This compound

-

Verapamil (positive control inhibitor)

-

Calcein-AM

-

Phosphate-buffered saline (PBS)

-

Cell culture medium (e.g., RPMI-1640) with 10% FBS

-

96-well black, clear-bottom tissue culture plates

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding:

-

Seed ABCB1-overexpressing and parental cells in a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well.

-

Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in serum-free cell culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM).

-

Prepare a solution of Verapamil (e.g., 10 µM) as a positive control.

-

Prepare a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).

-

-

Inhibition Assay:

-

Remove the culture medium from the wells.

-

Wash the cells once with warm PBS.

-

Add 100 µL of the prepared this compound dilutions, positive control, or vehicle control to the respective wells.

-

Incubate for 30 minutes at 37°C.

-

-

Calcein-AM Loading:

-

Prepare a 2 µM Calcein-AM solution in serum-free medium.

-

Add 50 µL of the Calcein-AM solution to each well (final concentration will be approximately 0.67 µM).

-

Incubate for another 30 minutes at 37°C, protected from light.

-

-

Fluorescence Measurement:

-

Wash the cells three times with ice-cold PBS to remove extracellular Calcein-AM.

-

Add 100 µL of PBS to each well.

-

Measure the intracellular fluorescence using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with no cells).

-

Normalize the fluorescence intensity of the treated wells to the vehicle control.

-

Plot the normalized fluorescence against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.

-

Chemosensitization Assay

This assay evaluates the ability of this compound to sensitize ABCB1-overexpressing cancer cells to a chemotherapeutic agent (e.g., Doxorubicin).

Materials:

-

ABCB1-overexpressing cells (e.g., NCI/ADR-RES)

-

This compound

-

Doxorubicin (or another ABCB1 substrate chemotherapeutic)

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

96-well tissue culture plates

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of Doxorubicin in culture medium.

-

Prepare a fixed, non-toxic concentration of this compound (e.g., at its IC50 or lower) in culture medium.

-

Treat the cells with:

-

Doxorubicin alone (serial dilutions).

-

Doxorubicin (serial dilutions) in combination with the fixed concentration of this compound.

-

This compound alone (at the fixed concentration).

-

Vehicle control.

-

-

-

Incubation:

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

-

Cell Viability Assessment:

-

Measure cell viability using a suitable assay according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

-

Plot the cell viability against the logarithm of the Doxorubicin concentration for both the Doxorubicin alone and the combination treatment groups.

-

Determine the IC50 of Doxorubicin in the absence and presence of this compound. A significant decrease in the IC50 of Doxorubicin in the presence of this compound indicates chemosensitization.

-

Visualizations

Caption: Experimental workflow for the Calcein-AM efflux assay.

Caption: Simplified signaling pathway of this compound action.

References

Application Notes and Protocols for the Use of Abcb1-IN-1 in a Calcein-AM Efflux Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ATP-binding cassette subfamily B member 1 (ABCB1), also known as P-glycoprotein (P-gp) or multidrug resistance protein 1 (MDR1), is a transmembrane efflux pump that plays a critical role in cellular detoxification by actively transporting a wide variety of substrates out of the cell.[1][2][3] This process is a key mechanism in the development of multidrug resistance (MDR) in cancer cells, which significantly hinders the efficacy of chemotherapeutic agents.[2][4] Additionally, ABCB1 influences the pharmacokinetics of many drugs by limiting their absorption and distribution, particularly across physiological barriers like the blood-brain barrier.[5]

The calcein-AM efflux assay is a widely used, robust, and high-throughput method to assess the functional activity of ABCB1.[6][7] Calcein acetoxymethyl ester (calcein-AM) is a non-fluorescent, cell-permeable compound that is a substrate of ABCB1.[8] Once inside the cell, it is hydrolyzed by intracellular esterases into the fluorescent molecule calcein, which is trapped within cells that have intact membranes.[9] In cells overexpressing ABCB1, calcein-AM is actively pumped out before it can be hydrolyzed, resulting in low intracellular fluorescence.[8] The inhibitory activity of compounds on ABCB1 can be quantified by measuring the increase in intracellular calcein fluorescence.

This document provides a detailed protocol for utilizing Abcb1-IN-1, a putative inhibitor of ABCB1, in a calcein-AM efflux assay. These guidelines are intended to assist researchers in the functional characterization of this compound and other potential ABCB1 modulators.

Principle of the Assay

The calcein-AM efflux assay is based on the principle of competitive inhibition of the ABCB1 transporter. In cells with high ABCB1 activity, the non-fluorescent calcein-AM is rapidly extruded, leading to minimal intracellular fluorescence. When an effective ABCB1 inhibitor, such as this compound, is present, it competes with calcein-AM for the transporter's binding sites, preventing its efflux. This leads to the intracellular accumulation and subsequent hydrolysis of calcein-AM to fluorescent calcein, resulting in a measurable increase in the fluorescence signal. The intensity of the fluorescence is directly proportional to the inhibitory activity of the compound on ABCB1.

Materials and Reagents

-

Cell Lines:

-

An ABCB1-overexpressing cell line (e.g., KB-V1, NCI/ADR-RES, K562/ADR)

-

A parental, drug-sensitive cell line (e.g., KB-3-1, OVCAR-8, K562)

-

-

Compounds:

-

This compound (dissolved in an appropriate solvent, e.g., DMSO)

-

Positive control inhibitor (e.g., Verapamil, Cyclosporin A, Tariquidar)

-

Calcein-AM (stock solution in anhydrous DMSO, stored at -20°C, protected from light and moisture)[9]

-

-

Reagents and Buffers:

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS), pH 7.4

-

Trypsin-EDTA for cell detachment

-

Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or phenol red-free medium)

-

-

Equipment:

-

Fluorescence microplate reader with appropriate filters for calcein (Excitation: ~485 nm, Emission: ~520 nm)

-

Incubator (37°C, 5% CO2)

-

Centrifuge

-

Hemocytometer or automated cell counter

-

96-well black, clear-bottom microplates

-

Multichannel pipette

-

Experimental Protocols

Cell Culture and Seeding

-

Culture both the ABCB1-overexpressing and parental cell lines in appropriate complete culture medium in a 37°C, 5% CO2 incubator.

-

Ensure cells are in the logarithmic growth phase and have a viability of >95%.

-

On the day of the experiment, harvest the cells using trypsin-EDTA and resuspend them in fresh, pre-warmed culture medium.

-

Perform a cell count and determine the cell viability.

-

Seed the cells into a 96-well black, clear-bottom microplate at a density of 5 x 10^4 to 1 x 10^5 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow for cell attachment and recovery.

Preparation of Reagents

-

This compound and Control Inhibitor Solutions: Prepare a series of dilutions of this compound in assay buffer. It is recommended to perform a dose-response experiment to determine the optimal concentration. A typical starting range for a novel inhibitor could be from 0.01 µM to 100 µM. Prepare a solution of the positive control inhibitor at a concentration known to effectively inhibit ABCB1 (e.g., 50 µM Verapamil). The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced cytotoxicity.

-

Calcein-AM Working Solution: Immediately before use, dilute the Calcein-AM stock solution in assay buffer to a final working concentration. The optimal concentration should be determined empirically for each cell line, but a starting concentration of 1 µM is often used.[10] Protect the solution from light.

Calcein-AM Efflux Assay Procedure

-

Pre-incubation with Inhibitor:

-

Carefully remove the culture medium from the wells.

-

Wash the cells once with 100 µL of pre-warmed assay buffer.

-

Add 50 µL of the prepared this compound dilutions, positive control, or assay buffer (for the negative control) to the respective wells.

-

Incubate the plate at 37°C for 30 minutes.

-

-

Calcein-AM Loading:

-